molecular formula C7H4O3 B6253422 3-(furan-3-yl)prop-2-ynoic acid CAS No. 54345-10-7

3-(furan-3-yl)prop-2-ynoic acid

Cat. No.: B6253422
CAS No.: 54345-10-7
M. Wt: 136.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-3-yl)prop-2-ynoic acid (CAS: 54345-10-7) is a heterocyclic carboxylic acid with the molecular formula C₇H₄O₃ and a molecular weight of 136.10 g/mol . The compound features a furan ring substituted at the 3-position, conjugated with a propiolic acid group (HC≡C–COOH). This structure confers unique electronic properties due to the electron-rich furan oxygen and the electron-withdrawing triple bond, enhancing its acidity compared to saturated analogs.

Properties

CAS No.

54345-10-7

Molecular Formula

C7H4O3

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)prop-2-ynoic acid typically involves the coupling of a furan derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a furan halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triple bond in the propynoic acid moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

    Substitution: Various substituted furan derivatives, depending on the electrophile used.

Scientific Research Applications

3-(furan-3-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)prop-2-ynoic acid and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The furan ring can participate in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: Furan-3-yl vs. Furan-2-yl Derivatives

The position of the furan substituent significantly impacts electronic and steric properties:

  • 3-(Furan-2-yl)propanoic acid (C₇H₈O₃, MW: 140.14 g/mol) has a saturated propanoic acid chain and a furan-2-yl group. The saturated chain reduces electrophilicity compared to the triple bond in the target compound.
  • Furan-3-yl substitution introduces distinct conjugation pathways.
Table 1: Structural and Electronic Comparison
Compound Aryl Group Molecular Formula Molecular Weight Key Feature
3-(Furan-3-yl)prop-2-ynoic acid Furan-3-yl C₇H₄O₃ 136.10 Triple bond, high acidity
3-(Furan-2-yl)propanoic acid Furan-2-yl C₇H₈O₃ 140.14 Saturated chain

Aryl Group Variations: Furan vs. Phenyl Derivatives

Replacing the furan ring with other aryl groups alters electronic and steric profiles:

  • 3-(3-Fluorophenyl)prop-2-ynoic acid (C₉H₅FO₂, MW: 164.13 g/mol) : The electron-withdrawing fluorine substituent increases acidity compared to non-fluorinated analogs. However, the absence of a heteroatom in the aromatic ring reduces resonance stabilization.
Table 2: Aryl Group Effects
Compound Aryl Group Molecular Weight Key Property
This compound Furan-3-yl 136.10 High acidity (O-heteroatom)
3-(3-Fluorophenyl)prop-2-ynoic acid 3-Fluorophenyl 164.13 Enhanced acidity (F substituent)
3-(4-Cyclopropylphenyl)prop-2-ynoic acid 4-Cyclopropylphenyl 186.21 Steric hindrance

Functional Group Modifications

Amino-Substituted Analogs

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (C₁₄H₁₂F₃NO₃, MW: 299.25 g/mol) contains an amino group on the propanoic acid chain. This modification increases basicity and solubility, contrasting with the target compound’s electrophilic triple bond.

Saturated vs. Unsaturated Chains

The triple bond in this compound enhances reactivity toward nucleophilic additions (e.g., click chemistry) compared to saturated derivatives like 3-(furan-2-yl)propanoic acid .

Research Implications and Gaps

  • Synthetic Routes : While furan-2-yl derivatives are synthesized via TfOH- or AlX₃-catalyzed methods , analogous protocols for furan-3-yl derivatives remain underexplored.
  • Biological Activity: Furan-2-yl propanoic acid derivatives exhibit antimicrobial properties , but data for furan-3-yl analogs are lacking.
  • Computational Studies : Density functional theory (DFT) could elucidate electronic differences between analogs, building on methods validated in thermochemical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.